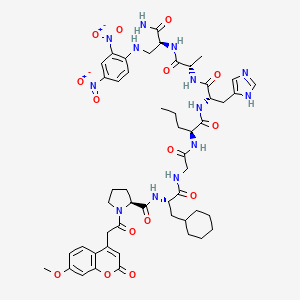

Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H65N13O15/c1-4-9-36(49(71)59-38(21-31-24-53-27-56-31)50(72)57-28(2)47(69)61-39(46(52)68)25-54-35-16-13-32(63(74)75)22-41(35)64(76)77)58-43(65)26-55-48(70)37(18-29-10-6-5-7-11-29)60-51(73)40-12-8-17-62(40)44(66)19-30-20-45(67)79-42-23-33(78-3)14-15-34(30)42/h13-16,20,22-24,27-29,36-40,54H,4-12,17-19,21,25-26H2,1-3H3,(H2,52,68)(H,53,56)(H,55,70)(H,57,72)(H,58,65)(H,59,71)(H,60,73)(H,61,69)/t28-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLIZNHHZSHQOS-NIUAFRCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H65N13O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity

For Researchers, Scientists, and Drug Development Professionals

Core Principle: FRET-Based Detection of MMP Activity

The peptide Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly specific fluorogenic substrate designed for the sensitive detection of matrix metalloproteinase (MMP) activity, particularly for MMP-1, MMP-3, and MMP-26.[1][2][3][4] Its operational principle is based on Förster Resonance Energy Transfer (FRET).

The substrate incorporates a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (DNP). In the intact peptide, the close proximity of the Mca and DNP moieties allows for efficient quenching of the Mca fluorescence by the DNP group.[3][4]

Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca fluorophore is spatially separated from the DNP quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Mca group. The resulting fluorescence intensity is directly proportional to the enzymatic activity of the MMP, allowing for quantitative measurement of the enzyme's catalytic rate.[3][4] The excitation and emission maxima for the Mca fluorophore are approximately 328 nm and 420 nm, respectively.[4]

Quantitative Data

The following table summarizes the kinetic parameters for the cleavage of fluorogenic substrates by relevant MMPs. While specific kinetic data for this compound with MMP-1, MMP-3, and MMP-26 were not available in the reviewed literature, representative data for similar Mca-DNP based substrates are provided to illustrate the typical range of these values.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| MMP-13 | Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 | - | - | 1.09 x 10⁶ | [5] |

| MMP-26 | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | - | - | 30,000 | [6] |

Note: The specificity constant (k_cat/K_m) is a measure of the enzyme's catalytic efficiency. Higher values indicate more efficient catalysis. The data presented are from distinct experimental conditions and should be used for comparative purposes with caution.

Experimental Protocols

This section provides a detailed methodology for a typical MMP activity assay using this compound.

Materials and Reagents

-

Enzyme: Recombinant human MMP-1, MMP-3, or MMP-26.

-

Substrate: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

-

Inhibitor (for control experiments): A broad-spectrum MMP inhibitor, such as EDTA or a specific synthetic inhibitor.

-

Instrumentation: A fluorescence microplate reader capable of excitation at ~328 nm and emission at ~420 nm.

Experimental Workflow

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound substrate in DMSO.

-

Prepare a stock solution of the recombinant MMP in assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Prepare all necessary dilutions of the enzyme and substrate in assay buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well microplate, add assay buffer to all wells.

-

Add the appropriate volume of the diluted enzyme solution to the "test" and "inhibitor control" wells.

-

Add the MMP inhibitor to the "inhibitor control" wells.

-

For the "substrate blank" wells, add an equivalent volume of assay buffer.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate blank wells) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

To determine the kinetic parameters (K_m and k_cat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Application in Signaling Pathway Analysis: The Role of MMPs in TGF-β Signaling

MMPs play a crucial role in the regulation of various signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, which is pivotal in processes like tissue remodeling, fibrosis, and cancer progression.[1][7] Active MMPs, such as MMP-2 and MMP-9, can cleave the latency-associated peptide (LAP) from the latent TGF-β complex, leading to the release and activation of mature TGF-β.[1][7][8]

Activated TGF-β then binds to its receptors (TβRI and TβRII) on the cell surface, initiating a downstream signaling cascade primarily through the phosphorylation of Smad proteins (Smad2/3).[1][8] Phosphorylated Smad2/3 forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes, including those encoding other MMPs and their inhibitors (TIMPs).[1] This creates a feedback loop where MMPs can both activate TGF-β and be regulated by it.

The activity of specific MMPs, such as MMP-1, MMP-3, or MMP-26, in this pathway can be quantified using the this compound substrate, providing valuable insights into the dynamics of TGF-β signaling and its downstream effects.

References

- 1. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloprotease-1a Promotes Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Expression of matrix metalloproteinase-26 and tissue inhibitors of metalloproteinases TIMP-3 and -4 in benign endometrium and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The active form of MMP-3 is a marker of synovial inflammation and cartilage turnover in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteinase-9 activates TGF-β and stimulates fibroblast contraction of collagen gels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Mechanism of Action of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its effective application in the study of specific matrix metalloproteinases (MMPs).

Core Mechanism of Action: FRET-Based Protease Substrate

This compound is a highly specific, internally quenched fluorogenic substrate designed to assay the activity of several matrix metalloproteinases, primarily MMP-1, MMP-3, and MMP-26.[1][2] Its mechanism of action is based on the principle of Förster Resonance Energy Transfer (FRET).

The peptide sequence incorporates two critical moieties:

-

Mca (7-methoxycoumarin-4-acetyl): A fluorescent donor group.

-

Dap(DNP) (N-β-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl): A quenching acceptor group.

In its intact state, the close proximity of the Mca fluorophore to the DNP quencher results in the quenching of Mca's fluorescence emission through FRET. Upon enzymatic cleavage of the peptide backbone by a target MMP, the Mca and DNP moieties are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of Mca. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.

The fluorescence of the liberated Mca group can be monitored at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm.

Substrate Specificity and Kinetic Data

This compound is a recognized substrate for several MMPs, with primary specificity for MMP-1, MMP-3, and MMP-26. Some studies also indicate its potential as a substrate for MMP-8, MMP-9, and MMP-13. The efficiency of cleavage by these enzymes is determined by the amino acid sequence of the peptide, which is designed to mimic the natural cleavage sites of these proteases.

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| MMP-1 | Data not available | Data not available | Data not available |

| MMP-3 | Data not available | Data not available | Data not available |

| MMP-26 | Data not available | Data not available | Data not available |

| MMP-13 ("Collagenase-3")* | Data not available | Data not available | 1.09 x 10⁶ |

*Note: The kcat/Km value for MMP-13 was reported for a substrate with the same peptide sequence.

Cleavage Site: The precise cleavage site within the peptide sequence is a critical determinant of substrate specificity. For this compound, the cleavage is anticipated to occur between the Glycine (G) and Norvaline (Nva) residues, a common recognition motif for many MMPs.

Experimental Protocols

The following provides a detailed methodology for a typical enzyme activity assay using this compound.

Materials and Reagents

-

This compound substrate

-

Recombinant active human MMP-1, MMP-3, or MMP-26

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35

-

Substrate Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM.

-

Enzyme Dilution Buffer: Assay Buffer

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Prepare the substrate working solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of 1-10 µM).

-

Prepare the enzyme solutions: Dilute the active MMP enzyme in Enzyme Dilution Buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range.

-

Set up the assay: To each well of the 96-well plate, add:

-

50 µL of Assay Buffer

-

25 µL of the substrate working solution

-

25 µL of the diluted enzyme solution to initiate the reaction.

-

-

Include controls:

-

Substrate blank: 75 µL of Assay Buffer and 25 µL of the substrate working solution.

-

Enzyme blank: 75 µL of Assay Buffer and 25 µL of the diluted enzyme solution.

-

-

Incubation and measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of 328 nm and an emission wavelength of 420 nm.

-

Data analysis:

-

Subtract the background fluorescence (substrate blank) from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The enzyme activity can be calculated from the V₀ and a standard curve generated with free Mca.

-

Experimental Workflow Diagram

A flowchart of the experimental workflow for an MMP activity assay.

Signaling Pathways

MMP-1, MMP-3, and MMP-26 are involved in a multitude of physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Their expression and activity are tightly regulated by complex signaling networks.

MMP-1 Signaling

MMP-1 (Collagenase-1) expression is often induced by growth factors and cytokines through the activation of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.

Simplified signaling pathway leading to MMP-1 gene transcription.

MMP-3 Signaling

MMP-3 (Stromelysin-1) is similarly regulated by pro-inflammatory stimuli. The JNK and p38 MAPK pathways, in addition to NF-κB, play significant roles in modulating its expression.

Key signaling pathways regulating MMP-3 expression.

MMP-26 Signaling

MMP-26 (Endometase/Matrilysin-2) expression is influenced by hormonal signals and growth factors. The JNK pathway has been identified as a key regulator of its transcription in certain cell types.

Regulatory pathways of MMP-26 gene expression.

References

A Technical Guide to Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the fluorogenic peptide substrate Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2. It details the substrate's core structure, mechanism of action, applications in quantifying enzyme activity, and its relevance in studying signaling pathways involving matrix metalloproteinases (MMPs).

Core Structure and Chemical Properties

Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 is a synthetic peptide designed as a highly sensitive tool for measuring the proteolytic activity of several matrix metalloproteinases.[1][2][3][4] Its structure consists of a specific amino acid sequence flanked by a fluorophore and a quencher, enabling detection of enzymatic cleavage through fluorescence resonance energy transfer (FRET).[1][5]

Components of the Substrate:

-

Fluorophore (Mca): (7-Methoxycoumarin-4-yl)acetyl, located at the N-terminus. Mca exhibits excitation/emission maxima around 328 nm and 420 nm, respectively.[1][4][5]

-

Peptide Sequence: Pro-Cha-Gly-Nva-His-Ala. This sequence provides specificity for targeting by various MMPs.

-

Quencher (DNP): A 2,4-Dinitrophenyl group conjugated to a diaminopropionic acid (Dap) residue. In the intact peptide, the DNP moiety quenches the fluorescence emitted by the Mca group.[5]

-

C-Terminus: The peptide is C-terminally amidated (NH2).

| Property | Value | Reference |

| Full Chemical Name | 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide | [4][5] |

| Molecular Formula | C51H65N13O15 | [4][5] |

| Molecular Weight | ~1100.1 g/mol | [4][5] |

| Excitation Maximum | ~328 nm | [1][4] |

| Emission Maximum | ~420 nm | [1][4] |

Mechanism of Action: FRET-Based Detection

The substrate operates on the principle of FRET. In its intact state, the DNP quencher is in close proximity to the Mca fluorophore, absorbing the energy emitted by Mca and preventing fluorescence. When a target protease cleaves a peptide bond within the sequence, the Mca and DNP groups are separated. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzymatic activity.

Target Enzymes and Quantitative Data

This peptide is a substrate for a range of matrix metalloproteinases, making it a versatile tool for studying ECM remodeling and related pathologies. Known target enzymes include:

The efficiency of cleavage is determined by the kinetic parameters of the enzyme-substrate interaction. The specificity constant (kcat/Km) is a measure of the catalytic efficiency. While this substrate is cleaved by multiple MMPs, the efficiency varies.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference(s) |

| MMP-13 | 1.09 x 10⁶ | pH 7.5, 25°C | [7] |

| MMP-1 | Data not available in abstract; see primary literature. | - | |

| MMP-3 | Data not available in abstract; see primary literature. | - | |

| MMP-8 | Data not available in abstract; see primary literature. | - | |

| MMP-9 | Data not available in abstract; see primary literature. | - | |

| MMP-26 | Data not available in abstract; see primary literature. | - |

Note: Comprehensive kinetic data is detailed in the primary literature, specifically Park, H.I. et al. (2002) JBC, 277(38), 35168-75 and Knäuper, V. et al. (2001) Eur J Biochem, 268(6), 1888-96.

The primary cleavage site for similar MMP substrates is typically at the peptide bond between a glycine and a hydrophobic residue. For this substrate, the predicted cleavage site is between Glycine (Gly) and Norvaline (Nva).

Experimental Protocols

The following is a generalized protocol for a continuous fluorometric assay using Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 in a 96-well plate format. Optimization may be required depending on the specific enzyme and experimental conditions.

A. Materials and Reagents

-

Substrate: Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2

-

Enzyme: Purified, active MMP of interest.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35, pH 7.5.[2][8]

-

Enzyme Activator (for pro-MMPs): 1 mM p-Aminophenylmercuric Acetate (APMA).[9]

-

Inhibitor (for control wells): A broad-spectrum MMP inhibitor (e.g., EDTA, GM6001).

-

Instrumentation: Fluorescence microplate reader with excitation at ~328 nm and emission detection at ~420 nm.

-

Plate: Black, opaque 96-well microplate.

B. Protocol Steps

-

Reagent Preparation:

-

Prepare a stock solution of the substrate (e.g., 10 mM in DMSO). Store in aliquots at -20°C, protected from light.

-

Dilute the substrate stock solution in Assay Buffer to a working concentration (typically 2-10 µM).

-

Dilute the purified MMP to the desired concentration in Assay Buffer. Keep on ice.

-

-

Enzyme Activation (if using a pro-MMP/zymogen):

-

Incubate the pro-MMP with 1 mM APMA in Assay Buffer at 37°C for 1-2 hours.

-

-

Assay Procedure:

-

Add 50 µL of the diluted substrate working solution to each well of the 96-well plate.

-

Include control wells:

-

Substrate Blank: 50 µL Assay Buffer (no enzyme).

-

Inhibitor Control: 50 µL of the enzyme pre-incubated with an inhibitor.

-

-

Initiate the reaction by adding 50 µL of the diluted (and activated, if necessary) MMP solution to each well.

-

Immediately place the plate in the fluorescence reader.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence intensity over time (kinetic mode) at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

-

The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time curve.

-

Associated Signaling Pathways

MMPs are critical downstream effectors in numerous signaling cascades that regulate tissue homeostasis, inflammation, and cancer progression. The expression and activity of MMPs like MMP-9 and MMP-13 are tightly controlled by complex signaling networks initiated by extracellular stimuli such as growth factors (TGF-β) and pro-inflammatory cytokines (IL-1). These pathways often converge on transcription factors like AP-1, NF-κB, and RUNX2, which bind to the promoter regions of MMP genes to regulate their transcription.

A. Regulation of MMP-13 Gene Expression

The diagram below illustrates key pathways leading to the transcription of the MMP-13 gene, particularly relevant in chondrocytes and cancer cells. Stimuli like TGF-β or binding of collagen to discoidin domain receptors (DDR2) can trigger intracellular kinase cascades, including the MAPK/ERK and JNK/p38 pathways, which activate transcription factors responsible for upregulating MMP-13 expression.[1][8][10]

B. MMP Activation Cascade

MMPs are often secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This process can occur in a cascade where one active MMP can activate another. For instance, MMP-3 (Stromelysin-1) is a known activator of pro-MMP-13. This cascade amplifies the proteolytic potential in the extracellular matrix.

References

- 1. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 2. quickzyme.com [quickzyme.com]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SensoLyte® Generic MMP Assay Kit Colorimetric - 1 kit [anaspec.com]

- 7. researchgate.net [researchgate.net]

- 8. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diapharma.com [diapharma.com]

- 10. Mmp activity assay | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive quantification of the enzymatic activity of several matrix metalloproteinases (MMPs). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use in research and drug development.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 256394-94-2 | [1][2][3] |

| Molecular Formula | C₅₁H₆₅N₁₃O₁₅ | [1][4] |

| Molecular Weight | 1100.14 g/mol | [1][2][4] |

| Purity | ≥95% | [4] |

| Formulation | Lyophilized powder | [4] |

| Solubility | 1 mg/mL in Formic Acid | [4] |

| Storage | Store at -20°C | [4] |

| Stability | ≥ 4 years at -20°C | [4] |

Mechanism of Action: FRET-Based Detection

This compound operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent reporter, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond by an active MMP, the Mca fluorophore is spatially separated from the DNP quencher. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic measurements.

The cleavage of this substrate allows for the quantification of activity for several MMPs, including MMP-1, MMP-3, and MMP-26.[1][4][5][6] It is also reported to be a substrate for MMP-8, MMP-9, and MMP-13.[2]

Experimental Protocols

A generalized protocol for a fluorometric MMP activity assay using this compound is provided below. This should be optimized for specific experimental conditions.

Materials:

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Active MMP enzyme (e.g., recombinant human MMP-1, MMP-3, or MMP-26)

-

MMP inhibitor (for control experiments, e.g., EDTA)

-

96-well black microplate

-

Fluorometric plate reader with excitation at ~328 nm and emission at ~420 nm.[4][6]

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO or formic acid. Further dilute the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Enzyme Preparation: Dilute the active MMP enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the nanomolar range.

-

Assay Setup: To each well of a 96-well black microplate, add the following:

-

Assay Buffer

-

Enzyme solution or control (buffer or inhibited enzyme)

-

Substrate solution

-

-

Initiation and Measurement: Initiate the reaction by adding the substrate solution to the wells containing the enzyme. Immediately place the plate in a pre-warmed fluorometric plate reader.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action and a typical experimental workflow for using this substrate.

Caption: FRET mechanism of the fluorogenic MMP substrate.

Caption: General experimental workflow for an MMP activity assay.

References

An In-depth Technical Guide to the Fluorescent Properties of Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties and applications of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2. This substrate is a valuable tool for the sensitive and continuous assay of several matrix metalloproteinases (MMPs), playing a crucial role in drug discovery and the study of physiological and pathological processes involving these enzymes.

Core Principles: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the 7-methoxycoumarin-4-acetyl (Mca) group acts as a fluorescent donor, and the 2,4-dinitrophenyl (DNP) group serves as a quencher. The close proximity of the Mca and DNP moieties allows for efficient non-radiative energy transfer from the excited Mca fluorophore to the DNP quencher. This process effectively quenches the fluorescence of the Mca group.

Upon enzymatic cleavage of the peptide backbone by a target MMP, the Mca fluorophore is spatially separated from the DNP quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Mca group. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.

Figure 1: FRET mechanism of this compound.

Fluorescent and Physicochemical Properties

A summary of the key quantitative data for the this compound substrate is provided in the tables below.

Table 1: Fluorescent Properties

| Property | Value | Reference |

| Fluorophore | 7-Methoxycoumarin-4-acetyl (Mca) | |

| Quencher | 2,4-Dinitrophenyl (DNP) | |

| Excitation Maximum (λex) | 328 nm | [1][2] |

| Emission Maximum (λem) | 420 nm | [1][2] |

| Quantum Yield (ΦF) of Mca | ~0.18 (in methanol) | |

| Fluorescence Lifetime (τ) of Mca | Not available in the searched literature |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Full Chemical Name | 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide | [2] |

| Molecular Formula | C51H65N13O15 | [2] |

| Molecular Weight | 1100.1 g/mol | [2] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMSO and Formic Acid | [1][2] |

| Storage | Store at -20°C, protect from light | [1] |

Table 3: Enzymatic Specificity and Kinetic Parameters

This compound is a known substrate for several matrix metalloproteinases.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Notes | Reference |

| MMP-1 (Collagenase-1) | Substrate | [1][3] | |

| MMP-3 (Stromelysin-1) | Substrate | [1][3] | |

| MMP-13 (Collagenase-3) | 1.09 x 10⁶ | For the similar substrate Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 | |

| MMP-26 (Endometase/Matrilysin-2) | Substrate | [1][3] |

Experimental Protocols

The following provides a general methodology for a continuous fluorometric assay of MMP activity using this compound. This protocol may require optimization depending on the specific MMP, its concentration, and the experimental conditions.

Materials:

-

This compound substrate

-

Recombinant active MMP enzyme (e.g., MMP-1, MMP-3, MMP-26)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij 35

-

Inhibitor (optional, for control experiments, e.g., EDTA)

-

DMSO (for preparing substrate stock solution)

-

Microplate reader with fluorescence detection capabilities (excitation at ~328 nm, emission at ~420 nm)

-

96-well black microplates

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Dilute the stock solution to the desired final concentration in the Assay Buffer just before use. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

-

Enzyme Preparation:

-

Reconstitute the recombinant MMP enzyme according to the manufacturer's instructions.

-

If the enzyme is in a pro-form, it may require activation. A common method is incubation with p-aminophenylmercuric acetate (APMA).

-

Dilute the active enzyme to the desired concentration in the Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired assay time.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add the appropriate volume of Assay Buffer.

-

Add the diluted enzyme solution to the wells.

-

For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

To initiate the reaction, add the diluted substrate solution to each well. The final volume in each well should be consistent.

-

Immediately place the microplate in the fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

The excitation wavelength should be set to ~328 nm and the emission wavelength to ~420 nm.

-

The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Figure 2: General workflow for an MMP assay.

Signaling Pathways and Logical Relationships

The enzymatic cleavage of this compound is a direct measure of the catalytic activity of specific MMPs. These enzymes are key players in the remodeling of the extracellular matrix (ECM) and are involved in a multitude of physiological and pathological processes.

References

Unveiling Proteolytic Activity: A Technical Guide to the Fluorogenic Substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2, a valuable tool for the sensitive and continuous measurement of matrix metalloproteinase (MMP) activity. This document details its spectral properties, the underlying principles of its application, a detailed experimental protocol, and its relevance in key signaling pathways.

Core Principles and Spectral Characteristics

This compound is a highly specific substrate for several matrix metalloproteinases, including MMP-1, MMP-3, and MMP-26.[1][2][3][4][5] Some studies also suggest its utility for assaying MMP-8, MMP-9, and MMP-13. The substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[6]

The peptide incorporates two key moieties: the fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP quencher to the Mca fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide backbone by a target MMP separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of proteolysis.

The spectral properties of the Mca fluorophore are crucial for its detection. Upon cleavage and release from the quenching effects of DNP, the Mca group exhibits distinct excitation and emission spectra.

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~328 nm[1][5][7] |

| Emission Maximum (λem) | ~420 nm[1][5][7] |

| Alternative Emission Maximum (λem) | ~393 nm[8][9] |

Table 1: Spectral properties of the Mca fluorophore after cleavage from the DNP quencher.

Experimental Protocol: Measurement of MMP Activity

This section provides a detailed methodology for the use of this compound in a continuous fluorometric assay to determine MMP activity.

Materials:

-

This compound substrate

-

Purified, active MMP enzyme (e.g., MMP-1, MMP-3, or MMP-26)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

-

Inhibitor (optional, for control experiments, e.g., a broad-spectrum MMP inhibitor like GM6001)

-

DMSO (for substrate and inhibitor stock solutions)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader with excitation and emission wavelengths set to ~328 nm and ~420 nm, respectively.

Procedure:

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of the this compound substrate in DMSO. A typical stock concentration is 1-10 mM. Store at -20°C, protected from light.

-

Dilute the substrate stock solution in Assay Buffer to the desired final working concentration (typically in the range of 1-10 µM).

-

Reconstitute the purified MMP enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

If using an inhibitor, prepare a stock solution in DMSO and dilute it in Assay Buffer to the desired final concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Test wells: Diluted enzyme and diluted substrate.

-

Control wells (no enzyme): Assay buffer and diluted substrate.

-

Inhibitor wells (optional): Diluted enzyme, inhibitor, and diluted substrate.

-

-

The final reaction volume is typically 100-200 µL. It is recommended to pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed (usually 37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes. The excitation and emission wavelengths should be set to the optimal values for the Mca fluorophore (~328 nm and ~420 nm, respectively).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the test and inhibitor wells.

-

Plot the change in fluorescence intensity over time. The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity.

-

Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate cleavage using a standard curve of the free Mca fluorophore.

-

Relevance in Signaling Pathways

Matrix metalloproteinases are key regulators of the extracellular matrix (ECM) and are implicated in a multitude of physiological and pathological processes, including tissue remodeling, inflammation, and cancer.[1][10][11] The activity of MMPs, which can be precisely measured using substrates like this compound, is tightly controlled and integrated into complex signaling networks.

MMP-1 (Collagenase-1): A primary driver of ECM degradation, MMP-1 is involved in pathways related to cancer cell invasion and metastasis.[12][13] Its expression can be induced by inflammatory cytokines and growth factors through signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[8]

MMP-3 (Stromelysin-1): This MMP has a broad substrate specificity and can activate other pro-MMPs, positioning it as a key upstream regulator in the MMP cascade.[7][14] MMP-3 has been shown to influence the Wnt signaling pathway, thereby impacting cell differentiation and tissue development.[15]

MMP-26 (Matrilysin-2 or Endometase): While less characterized, MMP-26 is implicated in reproductive biology and cancer.[10][11] Some studies suggest a role for MMP-26 in apoptosis, potentially through interactions with the Bax pro-apoptotic pathway.[16] Its expression can be regulated by signaling pathways such as the JNK pathway.[17]

Conclusion

The fluorogenic substrate this compound is a powerful and specific tool for the quantitative analysis of MMP-1, MMP-3, and MMP-26 activity. Its application in a continuous FRET-based assay provides researchers with a robust method to investigate the roles of these key enzymes in various biological and pathological contexts. Understanding the intricate involvement of these MMPs in cellular signaling is crucial for the development of novel therapeutic strategies targeting diseases such as cancer and inflammatory disorders. This guide provides the foundational knowledge and a practical framework for the effective utilization of this valuable research tool.

References

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 10. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decoding the impact of MMP1+ malignant subsets on tumor-immune interactions: insights from single-cell and spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Matrix Metalloproteinases as Input and Output Signals for Post-Myocardial Infarction Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Role for Matrix Metalloproteinases In Regulating Mammary Stem Cell Function via the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evidence for a Proapoptotic Role of Matrix Metalloproteinase-26 in Human Prostate Cancer Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MMP26 matrix metallopeptidase 26 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MMP-3 Activity Assay using Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components. Its substrates include collagens, fibronectin, laminin, and proteoglycans. MMP-3 is involved in various physiological processes such as tissue remodeling, wound healing, and embryonic development. However, its dysregulation is implicated in the pathogenesis of numerous diseases, including arthritis, cancer, cardiovascular diseases, and neuroinflammatory conditions. Therefore, the accurate measurement of MMP-3 activity is crucial for understanding its role in disease progression and for the development of therapeutic inhibitors.

This document provides detailed application notes and protocols for the determination of MMP-3 activity using the fluorogenic substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.[1][2][3] This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide sequence incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (DNP). In the intact substrate, the fluorescence of Mca is quenched by the proximity of the DNP group. Upon enzymatic cleavage of the peptide bond by MMP-3, the Mca-containing fragment is liberated from the DNP quencher, resulting in a quantifiable increase in fluorescence intensity. This method allows for a continuous and highly sensitive assay of MMP-3 activity.[4]

Product Information

| Property | Value |

| Substrate Name | This compound |

| Full Chemical Name | 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide |

| CAS Number | 256394-94-2 |

| Molecular Formula | C51H65N13O15 |

| Molecular Weight | 1100.14 g/mol |

| Fluorophore (Donor) | Mca (7-methoxycoumarin-4-acetyl) |

| Quencher (Acceptor) | DNP (2,4-dinitrophenyl) |

| Excitation Wavelength | ~328 nm |

| Emission Wavelength | ~420 nm |

| Purity | ≥95% |

| Formulation | Lyophilized powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C or -80°C, protect from light. Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1] |

Principle of the Assay

The MMP-3 activity assay using this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

Data Presentation

Substrate Specificity and Kinetic Parameters

| Enzyme | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| MMP-13 | 1.09 x 10⁶ | 7.5 | 25 | [6][7] |

| MMP-3 | Data not available | - | - |

Note: The provided kcat/Km value for MMP-13 can be used as a reference for the substrate's reactivity. Researchers should determine the kinetic parameters for MMP-3 under their specific experimental conditions.

Experimental Protocols

Reagents and Materials

-

This compound substrate

-

Recombinant human MMP-3 (pro-form)

-

Chymotrypsin (for MMP-3 activation)

-

PMSF (Phenylmethylsulfonyl fluoride)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35, pH 7.5

-

Substrate Stock Solution: 1 mM in DMSO

-

96-well black microplates

-

Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm

-

MMP inhibitors (e.g., GM6001, for control experiments)

Workflow for MMP-3 Activity Assay

Detailed Protocol

1. Preparation of Reagents

-

Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij-35. Adjust the pH to 7.5.

-

Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C or -80°C.

-

MMP-3 Stock Solution: Reconstitute recombinant pro-MMP-3 in the recommended buffer as per the manufacturer's instructions.

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution in 1 mM HCl.

-

PMSF Stock Solution: Prepare a 100 mM stock solution in isopropanol or ethanol.

2. Activation of Pro-MMP-3

-

Dilute the pro-MMP-3 to a concentration of 20 µg/mL in the Assay Buffer.

-

Add chymotrypsin to a final concentration of 5 µg/mL to the diluted pro-MMP-3 solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the activation by adding PMSF to a final concentration of 2 mM. It is recommended to pre-warm the PMSF solution to 37°C before adding it to the enzyme solution.

3. Enzyme Activity Assay

-

Prepare the working solution of the substrate by diluting the 1 mM stock solution in Assay Buffer to a final concentration of 20 µM.

-

Dilute the activated MMP-3 in Assay Buffer to the desired concentration (e.g., 2.5 ng/µL).

-

In a 96-well black microplate, add 50 µL of the diluted activated MMP-3 to each well.

-

Include appropriate controls:

-

Substrate Blank: 50 µL of Assay Buffer instead of the enzyme solution.

-

Inhibitor Control: Pre-incubate the activated MMP-3 with a known MMP inhibitor (e.g., GM6001) before adding the substrate.

-

-

Initiate the reaction by adding 50 µL of the 20 µM substrate working solution to each well. The final substrate concentration will be 10 µM.

-

Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for a desired period (e.g., 5-30 minutes), with readings taken every 30-60 seconds. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

4. Data Analysis

-

Subtract the fluorescence of the substrate blank from the values of the experimental wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line represents the rate of substrate cleavage (in RFU/min).

-

To convert the reaction rate to moles of substrate cleaved per unit time, a standard curve of the Mca fluorophore can be generated.

Signaling Pathways Involving MMP-3

MMP-3 expression is regulated by various signaling pathways that are often activated by pro-inflammatory cytokines and growth factors. Understanding these pathways is crucial for interpreting changes in MMP-3 activity in different biological contexts. The primary pathways include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

These pathways converge on the nucleus to regulate the transcription of the MMP-3 gene, leading to the synthesis and secretion of pro-MMP-3, which is then activated in the extracellular space.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low signal | Inactive enzyme | Ensure proper activation of pro-MMP-3. Check the activity of a positive control. |

| Substrate degradation | Protect substrate from light and store properly. Avoid repeated freeze-thaw cycles. | |

| Incorrect buffer components | Ensure the presence of Ca²⁺ and Zn²⁺ (often present in recombinant enzyme preps) in the assay buffer as they are essential for MMP activity. | |

| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer. | |

| High background fluorescence | Autohydrolysis of the substrate | Prepare fresh substrate dilutions before each experiment. |

| Contaminated reagents | Use high-purity water and reagents. | |

| Intrinsic fluorescence of samples | Run a sample blank (sample without substrate) to determine background fluorescence. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. Ensure the initial velocity is measured. |

| Enzyme instability | Perform the assay at the recommended temperature and pH. |

Conclusion

The fluorogenic substrate this compound provides a sensitive and convenient tool for the continuous measurement of MMP-3 activity. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academic and industrial settings to reliably quantify MMP-3 activity, screen for potential inhibitors, and investigate its role in various physiological and pathological processes. Adherence to the outlined procedures and careful consideration of the experimental parameters will ensure accurate and reproducible results.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]

- 7. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]

Application Notes and Protocols for the Fluorogenic MMP Substrate Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 in Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the activity screening of several matrix metalloproteinases (MMPs). This substrate is particularly useful for identifying and characterizing inhibitors of MMP-1, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-26.[1][2][3] The underlying principle of this assay is based on Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (DNP). In the intact substrate, the close proximity of the DNP moiety quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide by an active MMP, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[4][5] This method provides a continuous and sensitive means to measure enzyme activity, making it ideal for high-throughput screening (HTS) of potential MMP inhibitors.

Principle of the Assay

The assay relies on the distance-dependent transfer of energy between the Mca donor fluorophore and the DNP acceptor quencher. When the substrate is intact, the energy from the excited Mca is non-radiatively transferred to the DNP, preventing fluorescence emission. Cleavage of the peptide bond between the fluorophore and the quencher by an MMP separates the two moieties, disrupting FRET and leading to a proportional increase in fluorescence from the Mca group. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Figure 1: FRET-based assay principle.

Data Presentation

Enzyme Specificity and Kinetic Parameters

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) |

| MMP-1 | Data not available | Data not available | Data not available |

| MMP-3 | Data not available | Data not available | Data not available |

| MMP-8 | Data not available | Data not available | Data not available |

| MMP-9 | Data not available | Data not available | Data not available |

| MMP-13 | 1.09 x 10⁶[1] | Data not available | Data not available |

| MMP-26 | Data not available | Data not available | Data not available |

Inhibitor Potency (IC50 Values)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table is a template for presenting IC50 data for known MMP inhibitors when determined using the this compound substrate. Specific IC50 values for various inhibitors with this substrate are not consistently reported in publicly available literature and should be determined experimentally.

| Inhibitor | Target MMP | IC50 (nM) |

| Marimastat | e.g., MMP-1 | Data not available |

| Batimastat | e.g., MMP-9 | Data not available |

| GM 6001 (Ilomastat) | e.g., MMP-13 | Data not available |

| TAPI-1 | e.g., MMP-3 | Data not available |

| Doxycycline | e.g., MMP-8 | Data not available |

Experimental Protocols

Materials and Reagents

-

Fluorogenic Substrate: this compound

-

Recombinant active MMPs: MMP-1, MMP-3, MMP-8, MMP-9, MMP-13, MMP-26

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

-

Inhibitors: Known MMP inhibitors (e.g., Marimastat, Batimastat) and test compounds

-

Solvent for compounds: Dimethyl sulfoxide (DMSO)

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~328 nm and emission detection at ~420 nm.

Protocol for MMP Inhibitor Screening

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 1-10 mM).

-

Reconstitute and dilute the active MMPs in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

-

Prepare stock solutions of inhibitor controls and test compounds in DMSO. Create a dilution series of the compounds in assay buffer.

-

-

Assay Procedure:

-

Add 25 µL of the diluted test compounds or control inhibitors to the wells of the microplate. For the no-inhibitor control, add 25 µL of assay buffer containing the same final concentration of DMSO.

-

Add 50 µL of the diluted active MMP enzyme solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well. The final substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors. A typical starting concentration is 1-10 µM.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2: Experimental workflow for MMP inhibitor screening.

Signaling Pathways

MMPs are key regulators of the extracellular matrix and are involved in numerous physiological and pathological processes, including cancer progression, inflammation, and arthritis. Their expression and activity are tightly controlled by complex signaling networks. Understanding these pathways is crucial for the development of targeted MMP inhibitors.

General MMP Activation and Regulation

The activity of MMPs is regulated at multiple levels, including transcription, secretion of the inactive zymogen (pro-MMP), activation of the pro-MMP, and interaction with endogenous inhibitors such as Tissue Inhibitors of Metalloproteinases (TIMPs).

Figure 3: General overview of MMP regulation.

Signaling Pathways of Key MMPs

The expression of many MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13, is upregulated by pro-inflammatory cytokines and growth factors through various signaling cascades that converge on transcription factors like AP-1 and NF-κB.

Figure 4: Convergent signaling pathways for MMP expression.

Conclusion

The fluorogenic substrate this compound provides a robust and sensitive tool for the continuous measurement of the activity of several MMPs. The protocols and information provided herein offer a framework for the utilization of this substrate in high-throughput screening campaigns aimed at the discovery of novel MMP inhibitors. Accurate determination of kinetic parameters and inhibitor potencies will be crucial for the successful application of this assay in drug development programs.

References

- 1. CPC Scientific MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]

- 2. MCA-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 (MMP-13 Substrate) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the detection and quantification of the activity of several matrix metalloproteinases (MMPs). This substrate is particularly useful for studying MMP-1, MMP-3, and MMP-26, with reported activity for other MMPs such as MMP-8, MMP-9, and MMP-13.[1][2] Its utility is rooted in the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide by an MMP, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. This direct relationship between fluorescence intensity and enzymatic activity allows for real-time kinetic analysis of MMPs.

Physicochemical Properties

| Property | Value |

| Full Name | 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide |

| Molecular Formula | C₅₁H₆₅N₁₃O₁₅ |

| Molecular Weight | ~1100.1 g/mol |

| Excitation Maximum (λex) | ~328 nm |

| Emission Maximum (λem) | ~420 nm |

| Purity | ≥95% |

| Solubility | Soluble in Formic Acid and DMSO |

| Storage | Store at -20°C as a lyophilized powder. Protect from light. |

Principle of Detection

The underlying mechanism for detecting MMP activity with this substrate is the disruption of FRET.

Quantitative Data

The efficiency of cleavage of this compound by various MMPs can be compared using kinetic parameters. The following table summarizes known catalytic efficiencies. Researchers should determine these parameters under their specific experimental conditions.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Comments |

| MMP-13 (Collagenase-3) | 1.09 x 10⁶ | Measured at pH 7.5, 25°C. |

| MMP-1 | Data not available | - |

| MMP-3 | Data not available | - |

| MMP-26 | Data not available | - |

Note: The cleavage efficiency can vary depending on the specific MMP, its activation state, and the assay conditions.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35. The calcium chloride is essential for MMP activity.

-

Substrate Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO to a concentration of 1-10 mM. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Reconstitute or dilute the MMP enzyme in the assay buffer to the desired concentration. For pro-MMPs, activation is required prior to the assay. A common method for activation is incubation with 1-2 mM 4-aminophenylmercuric acetate (APMA) at 37°C for a specified time (e.g., 1-4 hours), followed by inhibition of APMA if necessary.

-

Fluorescence Reference Standard: To convert relative fluorescence units (RFU) to molar concentrations of the product, a standard curve should be prepared using the free Mca fluorophore or a similar fluorescent standard with a known concentration.

Experimental Workflow

Detailed Assay Protocol

-

Prepare the 96-well Plate: Add the components in the following order to each well of a black, clear-bottom 96-well plate:

-

Assay Buffer

-

Substrate solution (final concentration typically in the low micromolar range)

-

Enzyme solution (the final component to initiate the reaction)

Include appropriate controls, such as a no-enzyme control to measure background fluorescence and a no-substrate control.

-

-

Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C). Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm. It is recommended to take kinetic readings every 1-5 minutes for a duration of 30-60 minutes.

-

Data Analysis and Interpretation:

-

Plot the Data: For each sample, plot the relative fluorescence units (RFU) against time (in minutes).

-

Determine the Initial Velocity (V₀): Identify the linear portion of the curve (typically the initial phase of the reaction) and calculate the slope. This slope represents the initial reaction velocity (V₀) in RFU/min.

-

Standard Curve: Prepare a standard curve by measuring the fluorescence of known concentrations of a free Mca fluorophore in the assay buffer. Plot the fluorescence (RFU) against the molar concentration.

-

Quantify Enzyme Activity: Use the slope of the standard curve to convert the V₀ from RFU/min to moles/min.

Calculation: Enzyme Activity (mol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/mol)

-

Signaling Pathway Context

MMPs are key enzymes in the remodeling of the extracellular matrix (ECM) and are involved in various physiological and pathological processes. Their activity is tightly regulated, and dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular diseases.

References

Troubleshooting & Optimization

Technical Support Center: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2. This substrate is commonly used for the detection of matrix metalloproteinase (MMP) activity, specifically for MMP-1, MMP-3, and MMP-26.[1][2][3][4] Proper handling and solubilization are critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorogenic peptide substrate used to measure the enzymatic activity of several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-26.[1][2][3][4] The peptide contains a fluorescent reporter group, 7-methoxycoumarin-4-acetyl (Mca), and a quencher group, 2,4-dinitrophenyl (DNP). In the intact peptide, the fluorescence of Mca is suppressed by the DNP quencher through Fluorescence Resonance Energy Transfer (FRET). When an active MMP cleaves the peptide at a specific recognition site, the Mca and DNP are separated, leading to an increase in fluorescence. This increase in fluorescence can be measured over time to determine the rate of the enzymatic reaction.

Q2: What are the excitation and emission wavelengths for the Mca fluorophore?

A2: The Mca fluorophore has an excitation maximum at approximately 328 nm and an emission maximum at around 420 nm.[1]

Q3: How should I store the lyophilized peptide and its stock solutions?

A3: The lyophilized peptide should be stored at -20°C.[1] Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions in DMSO are typically stable for up to one month at -20°C and up to six months at -80°C.[3]

Q4: I am observing high background fluorescence in my assay. What could be the cause?

A4: High background fluorescence can be due to several factors:

-

Substrate degradation: The peptide may have degraded due to improper storage or handling, leading to spontaneous fluorescence. Ensure the peptide has been stored correctly and protected from light.

-

Contaminated reagents: Your assay buffer or other reagents may be contaminated with fluorescent compounds. Test each component of your assay for background fluorescence.

-

Autohydrolysis: The substrate may be slowly hydrolyzing in the assay buffer. Prepare fresh substrate dilutions just before use.

Q5: My peptide will not dissolve. What should I do?

A5: The solubility of peptides can be challenging. This compound is known to be soluble in dimethyl sulfoxide (DMSO) and formic acid.[1][3] If you are experiencing difficulties, please refer to the Troubleshooting Guide below for a systematic approach to solubilization.

Troubleshooting Guide: Solubility Issues

Problem: The lyophilized peptide does not dissolve in my aqueous assay buffer.

This is a common issue as the peptide has hydrophobic residues. Direct dissolution in aqueous buffers is often unsuccessful.

Solution Workflow:

References

Technical Support Center: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

This guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Formic Acid.[1] For other similar peptide substrates, Dimethyl sulfoxide (DMSO) has also been shown to be effective.[2]

Q2: I am having difficulty dissolving the peptide in the recommended solvent. What can I do?

A2: If you encounter solubility issues, you can try gently heating the solution to 37°C.[3] Following heating, sonication in an ultrasonic bath for a short period can further aid dissolution.[3] It is crucial to ensure the vial is tightly sealed before heating and sonication.

Q3: What is the appearance of the undissolved and dissolved peptide?

A3: this compound is supplied as a lyophilized powder.[1] A properly dissolved solution should be clear and free of any visible particulates.

Q4: How should I store the stock solution of the dissolved peptide?

A4: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. For long-term storage, -20°C is recommended.[3]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Peptide will not dissolve in Formic Acid. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct volume of Formic Acid to achieve the desired concentration. Vortex the solution for 1-2 minutes. If undissolved material remains, proceed to the next step. |

| The peptide requires more energy to dissolve. | Gently warm the vial to 37°C in a water bath or incubator.[3] Following warming, place the vial in an ultrasonic bath for 5-10 minutes to facilitate dissolution.[3] | |

| The peptide has degraded. | If the peptide has been stored improperly or for an extended period, it may have degraded. It is recommended to use a fresh vial of the peptide. | |

| Solution is cloudy or has visible particulates. | Incomplete dissolution or precipitation. | Repeat the warming and sonication steps. If cloudiness persists, the solution may be supersaturated. Consider preparing a more dilute stock solution. |

| Contamination of the solvent or peptide. | Ensure you are using high-purity, anhydrous solvent. If you suspect contamination, discard the solution and prepare a fresh one with new reagents. |

Quantitative Solubility Data

| Compound | Solvent | Solubility | Source |

| This compound | Formic Acid | 1 mg/mL | Cayman Chemical[1] |

| Mca-PLA-Nva-Dap(Dnp)-AR-NH2 (A similar peptide) | DMSO | 1 mg/mL | Cayman Chemical[2] |

Experimental Protocols

Protocol for Dissolving this compound

-

Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

-

Solvent Addition: Add the appropriate volume of high-purity Formic Acid to the vial to achieve the desired stock solution concentration (e.g., for a 1 mg/mL stock, add 1 mL of Formic Acid to 1 mg of peptide).

-

Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution for any undissolved material.

-

Warming (if necessary): If the peptide is not fully dissolved, place the capped vial in a 37°C water bath or incubator for 10-15 minutes.[3]

-

Sonication (if necessary): Following warming, place the capped vial in an ultrasonic bath for 5-10 minutes.[3]

-

Final Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes in appropriate light-protected, airtight vials and store at -20°C.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Logical relationship of solvents and techniques for dissolving the peptide.

References

Technical Support Center: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and use of the fluorogenic peptide substrate, Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic peptide substrate designed for the sensitive detection of matrix metalloproteinase (MMP) activity.[1][2][3] It is commonly used to quantify the enzymatic activity of MMP-1, MMP-3, and MMP-26.[1][2][3] The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (DNP). In its intact state, the fluorescence of Mca is quenched by the proximity of the DNP group through Fluorescence Resonance Energy Transfer (FRET).[4] Upon cleavage of the peptide backbone by an active MMP, the Mca fluorophore is separated from the DNP quencher, resulting in a measurable increase in fluorescence.[2][5]

Q2: What are the recommended storage and handling conditions for this peptide?

Proper storage and handling are crucial to maintain the integrity and performance of this compound.

| Parameter | Recommendation | Source(s) |

| Form | Lyophilized powder | [5] |

| Storage Temperature (Lyophilized) | -20°C | [5][6] |

| Storage Temperature (in Solution) | Aliquot and store at -20°C or -80°C. | |

| Shelf Life (Lyophilized) | At least 4 years at -20°C. | [5] |

| Handling | Avoid repeated freeze-thaw cycles. Protect from light. |

Q3: How should I reconstitute the lyophilized peptide?

It is recommended to reconstitute the lyophilized peptide in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. Briefly centrifuge the vial to ensure the powder is at the bottom before adding the solvent.

Q4: What are the excitation and emission wavelengths for the Mca fluorophore?

The Mca fluorophore has the following spectral properties:

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum | 328 | [2][5] |

| Emission Maximum | 420 | [2][5] |

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue 1: No or Low Fluorescence Signal

-

Possible Cause: Inactive enzyme.

-

Solution: Ensure that your MMP enzyme is active. Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation.[4] Consult the enzyme's datasheet for the appropriate activation protocol, which often involves treatment with agents like p-aminophenylmercuric acetate (APMA).

-

-

Possible Cause: Incorrect buffer conditions.

-

Solution: MMP activity is highly dependent on pH and the presence of cofactors like Ca2+ and Zn2+. Ensure your assay buffer has the optimal pH (typically neutral to slightly alkaline) and contains these essential ions.

-

-

Possible Cause: Substrate degradation.

-

Solution: Improper storage or handling can lead to substrate degradation. Ensure the peptide has been stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh aliquots of the substrate for each experiment.

-

Issue 2: High Background Fluorescence

-

Possible Cause: Autohydrolysis of the substrate.

-

Solution: While generally stable, prolonged incubation in certain buffers or at elevated temperatures can lead to non-enzymatic cleavage of the peptide. Run a control experiment without the enzyme to determine the rate of autohydrolysis.

-

-

Possible Cause: Contaminating proteases in the sample.

-

Solution: If you are using complex biological samples (e.g., cell lysates, tissue homogenates), they may contain other proteases that can cleave the substrate. Include appropriate protease inhibitors in your sample preparation, being careful not to inhibit the MMP of interest.

-

-

Possible Cause: Impure substrate.

-

Solution: Ensure the purity of the peptide substrate. If you suspect impurities, consider repurifying the peptide using techniques like High-Performance Liquid Chromatography (HPLC).

-

Issue 3: Inconsistent or Variable Results

-

Possible Cause: Pipetting errors.

-

Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the enzyme or substrate. Use calibrated pipettes and proper pipetting techniques.

-

-